molecular formula C9H9NO4 B1276513 3-Amino-4-(methoxycarbonyl)benzoic acid CAS No. 60728-41-8

3-Amino-4-(methoxycarbonyl)benzoic acid

Cat. No. B1276513
M. Wt: 195.17 g/mol
InChI Key: QKOKLMFCKLEFDV-UHFFFAOYSA-N
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Patent
US08318796B2

Procedure details

Acetic anhydride (1.89 mL, 20 mmol) was added to a suspension of 3-amino-4-methoxycarbonylbenzoic acid (1.95 g, 10 mmol) in acetic acid (10 mL), and the mixture was heated with reflux for 6 hours. After cooling, the precipitated solid was filtered to obtain 2.12 g of the desired product as a colorless solid (yield 89%).
Quantity
1.89 mL
Type
reactant
Reaction Step One
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
[C:1](OC(=O)C)(=[O:3])[CH3:2].[NH2:8][C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][C:17]=1[C:18]([O:20][CH3:21])=[O:19])[C:12]([OH:14])=[O:13]>C(O)(=O)C>[NH:8]([C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][C:17]=1[C:18]([O:20][CH3:21])=[O:19])[C:12]([OH:14])=[O:13])[C:1]([CH3:2])=[O:3]

Inputs

Step One
Name
Quantity
1.89 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
1.95 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1C(=O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
with reflux for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered

Outcomes

Product
Name
Type
product
Smiles
N(C(=O)C)C=1C=C(C(=O)O)C=CC1C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.12 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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